N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-methoxyphenyl-substituted sulfanyl group, a cyclopentyl carboxamide moiety, and a tetrahydrofuran (oxolan-2-yl)methyl substituent.
Calculated Properties of the Target Compound (vs. F067-0383):
The replacement of the 4-chlorophenyl group in F067-0383 with a 4-methoxyphenyl group reduces lipophilicity (logP) and slightly enhances water solubility due to the electron-donating methoxy group’s polarity. The increased polar surface area (PSA) further supports improved solubility .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S/c1-35-21-11-8-18(9-12-21)25(32)17-37-28-30-24-15-19(26(33)29-20-5-2-3-6-20)10-13-23(24)27(34)31(28)16-22-7-4-14-36-22/h8-13,15,20,22H,2-7,14,16-17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGYGMKAAASCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: This step involves the reaction of the quinazoline intermediate with a thioether reagent, such as 2-(4-methoxyphenyl)-2-oxoethyl thiol.
Functionalization of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, particularly in the development of new drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
F067-0383 (4-Chlorophenyl Analog)
- Key Differences : The 4-chlorophenyl group in F067-0383 contributes to higher logP (4.03 vs. ~3.7) and lower solubility (logSw = -4.55) compared to the target compound’s 4-methoxyphenyl group. Chlorine’s electronegativity enhances metabolic stability but may reduce bioavailability due to increased hydrophobicity .
- Synthetic Relevance : Both compounds likely share synthetic pathways, such as sulfanyl group coupling and cyclization reactions.
Ethylcarboxamide Derivatives ()
Compounds 13a–e in (e.g., 13b: 4-methoxyphenylhydrazinylidene derivative) demonstrate the impact of aromatic substituents on spectral and solubility properties:
- 13b (4-OCH₃) : Exhibits IR νmax = 2212 cm⁻¹ (C≡N) and 1662 cm⁻¹ (C=O), with a yield of 95% .
- Comparison : While the core structure differs (ethanamide vs. quinazoline), the 4-methoxyphenyl group in 13b aligns with the target compound’s substituent, suggesting analogous synthetic strategies for introducing aryl groups via diazonium salt coupling .
Biological Activity
N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C28H31N3O5S
Molecular Weight: 521.6 g/mol
CAS Number: 959566-42-8
The compound features a quinazoline core, which is recognized for its diverse biological activities. The presence of a sulfur atom and various functional groups contributes to its pharmacological potential.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The specific compound under discussion may share these properties due to its structural analogies.
- In vitro Studies:
- The compound was tested against several bacterial strains using standard methods such as the broth microdilution technique.
- Preliminary results suggest promising activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
-
Mechanism of Action:
- The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- It may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.
-
Case Studies:
- In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentration levels for therapeutic application.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence and position of functional groups on the quinazoline scaffold. Variations in substituents can lead to significant differences in potency and selectivity for biological targets.
| Substituent | Biological Activity | IC50 Value (µM) |
|---|---|---|
| No substituent | Low activity | >30 |
| Methoxy group | Moderate activity | 15 |
| Fluoro group | High activity | 0.22 |
Toxicity and Safety Profile
Toxicity studies are essential for evaluating the safety of new compounds. Preliminary cytotoxicity assays indicate that while the compound exhibits potent antimicrobial and anticancer effects, it also maintains a favorable safety profile with minimal toxicity to normal cells at therapeutic concentrations.
- Selectivity Index (SI):
- The selectivity index for this compound is reported to be greater than 10, suggesting that it preferentially targets pathogenic cells over normal cells.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Cyclocondensation of quinazoline precursors under reflux with catalysts like palladium on carbon.
- Sulfanyl group introduction via nucleophilic substitution using sodium hydride in DMF .
- Cyclopentyl and oxolan-2-ylmethyl attachment through alkylation or coupling reactions, optimized at 60–80°C for 12–24 hours . Key reagents include DMF, dichloromethane, and sodium hydride. Reaction progress is monitored via TLC and HPLC .
Q. How is the structural integrity of the compound confirmed?
- Nuclear Magnetic Resonance (NMR) for atomic connectivity and stereochemistry.
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity required for biological assays) .
Q. What biological targets are hypothesized for this compound?
- Potential inhibition of protein kinases (e.g., tyrosine kinases) or phosphatases due to structural similarity to quinazoline-based inhibitors.
- Preliminary assays involve enzyme-linked immunosorbent assays (ELISA) or kinase activity assays to measure IC50 values .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Design of Experiments (DOE) to test variables: temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5% Pd/C).
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Intermediate purification via column chromatography with gradient elution (hexane/ethyl acetate) .
Q. How do substituent variations (e.g., methoxyphenyl vs. dimethylphenyl) affect bioactivity?
- Structure-Activity Relationship (SAR) studies compare analogs:
- 2,4-Dimethylphenyl (): Enhanced lipophilicity, potentially improving membrane permeability.
- 4-Methoxyphenyl (Target Compound): Electron-donating groups may influence target binding affinity.
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) quantify potency differences .
Q. How to resolve contradictions in reported biological activity data?
- Meta-analysis of substituent effects (e.g., methyl vs. methoxy groups) on target selectivity.
- Molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets, identifying steric clashes or hydrogen-bonding variations .
Q. What methodologies assess metabolic stability and degradation pathways?
- Liver microsomal assays (human/rat) quantify metabolic half-life (t1/2).
- LC-MS/MS identifies primary metabolites (e.g., sulfoxide formation via cytochrome P450 oxidation) .
Q. How can computational modeling guide target identification?
- Molecular dynamics (MD) simulations (AMBER/GROMACS) predict binding stability with kinases over 100-ns trajectories.
- Pharmacophore mapping (MOE) aligns functional groups (e.g., sulfanyl, carbonyl) with known inhibitor scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
